![molecular formula C19H24N2O6S2 B2762082 4-(2,4-dimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)butanoic acid CAS No. 881935-24-6](/img/structure/B2762082.png)
4-(2,4-dimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)butanoic acid
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Description
4-(2,4-dimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)butanoic acid, also known as DMP 777, is a synthetic compound that has been widely studied in scientific research. This compound has shown promising results in various fields, including cancer research, drug development, and neuroscience.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds structurally related to 4-(2,4-dimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)butanoic acid have been explored for their synthesis and antimicrobial properties. For instance, novel cyclization of substituted phenylsulfonamido butanoic acids into 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones using polyphosphate ester (PPE) showed improved yields and reduced reaction times. These compounds demonstrated significant antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.09-1.0 mg, indicating potential for therapeutic applications against bacterial infections (Zareef, Iqbal, & Arfan, 2008).
Metal Complex Synthesis and Biological Activity
The synthesis of metal complexes using sulfonamide ligands derived from butanoic acid derivatives, including studies on their crystal structures, antimicrobial, and enzyme inhibition activities, has been another focus. For example, complexes of 3-methyl-2-(phenylsulfonamido)butanoic acid with metals like Cu, Zn, Fe, Ni, and Cd have shown promising biological activities, including potential as antibacterial and antifungal agents. This suggests the versatility of these compounds in developing new materials with significant bioactivities (Danish et al., 2021).
Synthetic Applications in Organic Chemistry
Research into the synthetic applications of phenylsulfonamido butanoic acid derivatives has led to the development of novel methodologies for producing carbocyclic compounds. For example, the treatment of certain sulfones with potassium tert-butoxide resulted in cyclopentene and cyclohexene derivatives, showcasing the utility of these compounds in organic synthesis for constructing complex cyclic structures with potential applications in pharmaceuticals and materials science (Mukai, Ukon, & Kuroda, 2003).
Enzyme Inhibition and Sensing Applications
Another significant area of research involves the development of enzyme-linked immunosorbent assays (ELISAs) for detecting sulfonamides in biological samples, utilizing derivatives structurally related to the compound of interest. This demonstrates the potential of these compounds in analytical chemistry, particularly in developing sensitive and selective methods for detecting residues of pharmaceuticals and other organic compounds in food and environmental samples (Wang et al., 2013).
properties
IUPAC Name |
4-[[3-[benzenesulfonyl(methyl)amino]-2,4-dimethylphenyl]sulfonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6S2/c1-14-11-12-17(28(24,25)20-13-7-10-18(22)23)15(2)19(14)21(3)29(26,27)16-8-5-4-6-9-16/h4-6,8-9,11-12,20H,7,10,13H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMRYRURZJDEMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NCCCC(=O)O)C)N(C)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)butanoic acid |
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